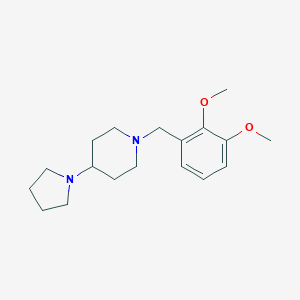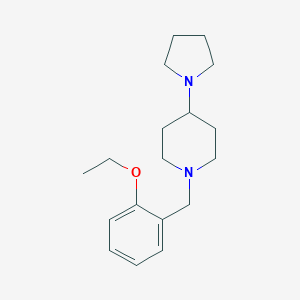
3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as HET0016, is a compound that has gained attention for its potential therapeutic applications. This compound is a selective inhibitor of the enzyme 20-HETE synthase, which is involved in the biosynthesis of 20-hydroxyeicosatetraenoic acid (20-HETE). 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of various diseases, including hypertension, cancer, and ischemia-reperfusion injury.
Mechanism of Action
3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a selective inhibitor of the enzyme 20-HETE synthase, which is responsible for the biosynthesis of 20-HETE. 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of various diseases. By inhibiting 20-HETE synthesis, 3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one reduces vasoconstriction and has beneficial effects in various disease models.
Biochemical and Physiological Effects:
3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have a number of biochemical and physiological effects. It reduces the production of 20-HETE, which leads to reduced vasoconstriction and improved blood flow. 3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one also reduces the production of pro-inflammatory cytokines, which has anti-inflammatory effects. Additionally, 3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one reduces neuronal damage and has anti-cancer properties.
Advantages and Limitations for Lab Experiments
One advantage of using 3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is that it is a selective inhibitor of 20-HETE synthase, which allows for specific targeting of the 20-HETE pathway. Additionally, 3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied and has a well-established mechanism of action. One limitation of using 3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is that it may have off-target effects, which could complicate data interpretation.
Future Directions
There are a number of future directions for research on 3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the potential therapeutic applications of 3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one in cancer treatment. 3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have anti-cancer properties, and further studies are needed to determine its efficacy in vivo. Another area of interest is the potential use of 3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one in the treatment of ischemic stroke and traumatic brain injury. 3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have neuroprotective effects, and further studies are needed to determine its potential as a therapeutic agent in these conditions. Additionally, further studies are needed to determine the safety and efficacy of 3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one in humans.
Synthesis Methods
3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized using a multi-step process that involves the condensation of 4-methylacetophenone with 4-methoxybenzoyl chloride to form 4-(4-methoxybenzoyl)-4-methylphenylketone. This intermediate is then reacted with ethyl oxalyl chloride to form ethyl 4-(4-methoxybenzoyl)-4-methylphenylpyruvate. The final step involves the reaction of ethyl 4-(4-methoxybenzoyl)-4-methylphenylpyruvate with hydroxylamine hydrochloride and sodium acetate to form 3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one.
Scientific Research Applications
3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, as it inhibits the growth and proliferation of various cancer cell lines. 3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to have neuroprotective effects, as it reduces neuronal damage in models of ischemic stroke and traumatic brain injury. Additionally, 3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have anti-inflammatory effects, as it reduces the production of pro-inflammatory cytokines in models of sepsis and colitis.
properties
Molecular Formula |
C21H21NO5 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(4Z)-1-(2-hydroxyethyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H21NO5/c1-13-3-5-14(6-4-13)18-17(20(25)21(26)22(18)11-12-23)19(24)15-7-9-16(27-2)10-8-15/h3-10,18,23-24H,11-12H2,1-2H3/b19-17- |
InChI Key |
RXUPDQCOULKXMI-ZPHPHTNESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)OC)/O)/C(=O)C(=O)N2CCO |
SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCO |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B246954.png)
![4-[1-(3,4,5-Trimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B246955.png)
![4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol](/img/structure/B246957.png)










![(4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B246977.png)